molecular formula C19H12BrClN2O4 B302216 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid

3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid

Katalognummer B302216
Molekulargewicht: 447.7 g/mol
InChI-Schlüssel: VNRWXGJHGOZLFR-LSHDLFTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to target specific biological pathways and has been studied extensively for its potential use in treating various diseases. In

Wirkmechanismus

The mechanism of action of 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid involves its ability to target specific biological pathways. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to regulate glucose metabolism in diabetic patients.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid are diverse and have been studied extensively in scientific research. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines. It has also been shown to induce apoptosis in cancer cells by activating specific pathways. Additionally, it has been shown to regulate glucose metabolism by increasing insulin sensitivity in diabetic patients.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid in lab experiments include its specificity and ability to target specific pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its low solubility, which can make it difficult to administer, and its high cost, which can limit its accessibility to researchers.

Zukünftige Richtungen

There are numerous future directions for research on 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid. One potential direction is to further study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms of action of this compound and to optimize its administration in clinical settings.
Conclusion
In conclusion, 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid is a chemical compound that has shown significant potential in scientific research for its therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties and has been studied extensively for its potential use in treating various diseases. While there are limitations to using this compound in lab experiments, its specificity and ability to target specific pathways make it a promising candidate for future research.

Synthesemethoden

The synthesis of 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid involves the reaction of 4-chlorobenzoic acid with 2-(4-bromobenzoyl)hydrazine-1-carboxylic acid followed by the addition of 2-furaldehyde. The resulting compound is then purified through recrystallization to obtain the final product.

Wissenschaftliche Forschungsanwendungen

The potential therapeutic applications of 3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid have been extensively studied in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname

3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid

Molekularformel

C19H12BrClN2O4

Molekulargewicht

447.7 g/mol

IUPAC-Name

3-[5-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]furan-2-yl]-4-chlorobenzoic acid

InChI

InChI=1S/C19H12BrClN2O4/c20-13-4-1-11(2-5-13)18(24)23-22-10-14-6-8-17(27-14)15-9-12(19(25)26)3-7-16(15)21/h1-10H,(H,23,24)(H,25,26)/b22-10+

InChI-Schlüssel

VNRWXGJHGOZLFR-LSHDLFTRSA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)Br

SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)Br

Kanonische SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.